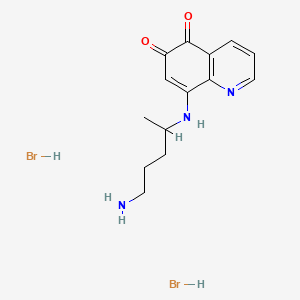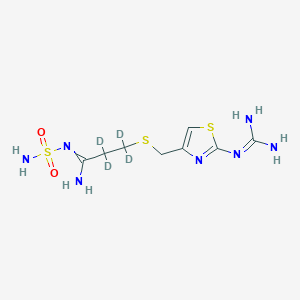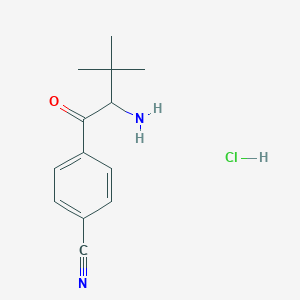![molecular formula C6H5F3N4O B13859017 2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide is a fluorinated organic compound with significant applications in various fields of scientific research. The presence of trifluoromethyl and pyrazine moieties in its structure imparts unique chemical properties, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide typically involves the following steps:
Starting Material: The synthesis begins with trifluoroacetic anhydride as the initial raw material.
Amidation: Trifluoroacetic anhydride undergoes amidation with p-methoxybenzylamine to form 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide.
Sulfation: The intermediate is then sulfated to obtain 2,2,2-trifluoro-N-(4-methoxybenzyl)thioacetamide.
Substitution Reaction: A substitution reaction is carried out on 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamidine with an aminomethanol solution under the action of silver carbonate.
Hydrogenation: Finally, palladium-carbon high-pressure hydrogenation is used to remove the p-methoxybenzyl group, yielding 2,2,2-trifluoroacetamidine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing production costs. The use of readily available and cost-effective raw materials, along with efficient reaction conditions, makes the industrial synthesis economically viable .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and pyrazine moieties can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Silver carbonate is often used as a catalyst in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of target molecules. The pyrazine moiety can form hydrogen bonds and other interactions with biological targets, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroacetamide: Shares the trifluoromethyl group but lacks the pyrazine moiety.
Bis(trimethylsilyl)trifluoroacetamide: Used in similar applications but has different functional groups.
N,O-Bis(trimethylsilyl)trifluoroacetamide: Another related compound with distinct chemical properties .
Uniqueness
2,2,2-Trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide is unique due to the combination of trifluoromethyl and pyrazine moieties, which impart specific chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C6H5F3N4O |
|---|---|
Molekulargewicht |
206.13 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide |
InChI |
InChI=1S/C6H5F3N4O/c7-6(8,9)5(14)13-12-4-3-10-1-2-11-4/h2-3H,1H2,(H,13,14)/b12-4- |
InChI-Schlüssel |
YGJGKSREKHZXDL-QCDXTXTGSA-N |
Isomerische SMILES |
C1C=N/C(=N\NC(=O)C(F)(F)F)/C=N1 |
Kanonische SMILES |
C1C=NC(=NNC(=O)C(F)(F)F)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)

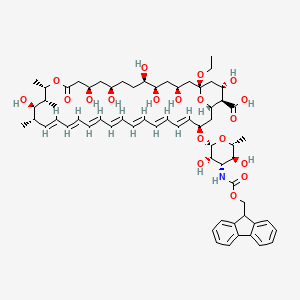

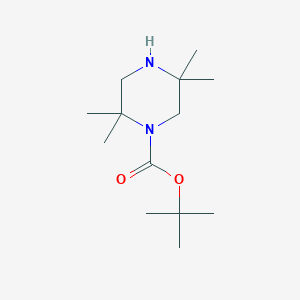
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
